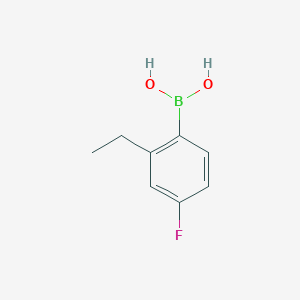

Boronic acid, B-(2-ethyl-4-fluorophenyl)-

描述

Boronic acid, B-(2-ethyl-4-fluorophenyl)-, is an organoboron compound that features a boronic acid functional group attached to a 2-ethyl-4-fluorophenyl ring. This compound is part of a broader class of boronic acids, which are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .

属性

IUPAC Name |

(2-ethyl-4-fluorophenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO2/c1-2-6-5-7(10)3-4-8(6)9(11)12/h3-5,11-12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEFCZWRFHVRVLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)F)CC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1446716-65-9 | |

| Record name | (2-ethyl-4-fluorophenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of boronic acid, B-(2-ethyl-4-fluorophenyl)-, typically involves the borylation of an aryl halide precursor. One common method is the palladium-catalyzed borylation of 2-ethyl-4-fluorophenyl halides using bis(pinacolato)diboron (B2pin2) as the boron source . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere.

Industrial Production Methods

On an industrial scale, the production of boronic acids often involves similar borylation reactions but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, catalysts, and reaction conditions is tailored to maximize yield and minimize costs .

化学反应分析

Types of Reactions

Boronic acid, B-(2-ethyl-4-fluorophenyl)-, undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Protodeboronation: This reaction involves the removal of the boronic acid group, typically under acidic conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Oxidation: Hydrogen peroxide, sodium perborate.

Protodeboronation: Acids such as hydrochloric acid or sulfuric acid.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenols.

Protodeboronation: The corresponding aryl compound without the boronic acid group.

科学研究应用

Boronic acid, B-(2-ethyl-4-fluorophenyl)-, has a wide range of applications in scientific research:

作用机制

The mechanism of action of boronic acid, B-(2-ethyl-4-fluorophenyl)-, in various reactions typically involves the formation of a boronate complex. In the Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired biaryl product . The boronic acid group can also interact with diols and other Lewis bases, forming reversible covalent bonds that are useful in sensing applications .

相似化合物的比较

Similar Compounds

Uniqueness

Boronic acid, B-(2-ethyl-4-fluorophenyl)-, is unique due to the presence of both an ethyl group and a fluorine atom on the phenyl ring. This combination of substituents can influence the compound’s reactivity and selectivity in various chemical reactions, making it a valuable tool in organic synthesis and materials science .

生物活性

Boronic acids, including B-(2-ethyl-4-fluorophenyl)-, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Boronic acids are known for their ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly advantageous in the design of enzyme inhibitors. For B-(2-ethyl-4-fluorophenyl)-boronic acid, the mechanism involves interactions with various biological targets, including proteases and enzymes that play crucial roles in disease progression.

Key Mechanisms:

- Enzyme Inhibition : The boronic acid moiety can interact with the active sites of enzymes, leading to inhibition. This is particularly relevant in cancer therapy where proteasome inhibitors are utilized.

- Binding Affinity : The compound exhibits high binding affinity to specific receptors, which can enhance its efficacy as a therapeutic agent.

Biological Activities

The biological activities of B-(2-ethyl-4-fluorophenyl)-boronic acid can be categorized into several key areas:

-

Anticancer Activity :

- Boronic acids have shown promise in cancer treatment due to their ability to inhibit proteasomes, leading to cell cycle arrest and apoptosis in cancer cells.

- For instance, compounds similar to B-(2-ethyl-4-fluorophenyl)- have demonstrated IC50 values in the nanomolar range against various cancer cell lines.

-

Antibacterial and Antiviral Properties :

- Boronic acids are also being explored for their antibacterial and antiviral activities. They can inhibit bacterial efflux pumps and viral proteases, thus enhancing the efficacy of existing antibiotics and antiviral drugs.

-

Chemokine Antagonism :

- Recent studies have identified boronic acids as potential antagonists for chemokine receptors such as CXCR1 and CXCR2, which are involved in inflammatory responses. For example, a derivative showed an IC50 value of 60 nM against CXCR2, indicating strong antagonistic activity.

Case Study 1: Anticancer Activity

A study evaluated the effects of a boronic acid derivative on multiple myeloma cells. The compound exhibited an IC50 value of 6 nM, demonstrating significant potency in inhibiting cell growth. The mechanism involved proteasome inhibition, leading to accumulation of pro-apoptotic factors within the cells .

Case Study 2: Antiviral Activity

In another investigation, a boronic acid derivative was tested for its ability to inhibit HIV replication. The compound showed an IC50 of approximately 5 µM against HIV p24 capsid protein, suggesting that it could effectively interfere with viral replication processes .

Data Table: Summary of Biological Activities

常见问题

Q. What are the optimal synthetic routes for preparing B-(2-ethyl-4-fluorophenyl)boronic acid, and how can reaction conditions be optimized for high purity?

Methodological Answer: The synthesis of arylboronic acids typically employs Miyaura borylation or Suzuki-Miyaura cross-coupling precursors. For B-(2-ethyl-4-fluorophenyl)boronic acid, start with halogenated precursors (e.g., 2-ethyl-4-fluorobromobenzene) and employ palladium-catalyzed borylation using bis(pinacolato)diboron. Reaction optimization includes:

- Temperature control : Maintain 80–100°C in anhydrous dioxane.

- Catalyst selection : Use Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands like SPhos for enhanced stability .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization in ethanol/water mixtures.

Automated mass spectrometry (MS) can rapidly assess reaction progress and byproduct formation .

Q. How can nuclear magnetic resonance (NMR) spectroscopy characterize the structural integrity of B-(2-ethyl-4-fluorophenyl)boronic acid?

Methodological Answer: ¹H and ¹⁹F NMR are critical for verifying substituent positions and boron hybridization:

- ¹H NMR : Identify ethyl group protons (δ 1.2–1.4 ppm for CH₃, δ 2.4–2.6 ppm for CH₂ adjacent to boron).

- ¹⁹F NMR : Fluorine at the 4-position appears as a singlet (δ -110 to -115 ppm).

- ¹¹B NMR : Confirm sp² hybridization (δ 28–32 ppm for trigonal planar boron). Use deuterated DMSO or CDCl₃ to stabilize boronic acids against hydrolysis .

Q. What are the key diol-binding properties of B-(2-ethyl-4-fluorophenyl)boronic acid, and how can binding affinity be quantified?

Methodological Answer: Boronic acids form reversible esters with 1,2- or 1,3-diols (e.g., sugars). To quantify binding:

- Isothermal Titration Calorimetry (ITC) : Measure enthalpy changes during diol binding in pH 7.4 buffer.

- Fluorescence displacement assays : Use competitive binding with alizarin red S (ARS), where ARS fluorescence quenches upon boronic acid-diol complexation .

- pH dependence : Affinity increases at alkaline pH (pKa ~8.5–9.5) due to boronate anion formation .

Advanced Research Questions

Q. How do secondary interactions (e.g., hydrophobic effects) influence the selectivity of B-(2-ethyl-4-fluorophenyl)boronic acid in glycoprotein binding assays?

Methodological Answer: While boronic acids bind glycoproteins via cis-diol motifs, non-specific interactions (e.g., hydrophobic or electrostatic) can reduce selectivity. To mitigate:

- Buffer optimization : Use high-ionic-strength buffers (e.g., 150 mM NaCl) to suppress electrostatic interactions.

- Surface plasmon resonance (SPR) : Immobilize the boronic acid on carboxymethyl dextran-coated chips and compare binding kinetics of glycoproteins (e.g., RNase B) vs. non-glycosylated controls (e.g., RNase A) .

- Competitive elution : Apply sorbitol or borate buffers (pH ≥9) to displace bound glycoproteins selectively .

Q. What computational strategies (e.g., DFT) predict the electronic and spectral properties of B-(2-ethyl-4-fluorophenyl)boronic acid?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-31G* level can model:

- Electrostatic potential maps : Identify electron-deficient boron centers for reactivity predictions.

- Vibrational spectra : Compare calculated IR frequencies (e.g., B-O stretching at ~1350 cm⁻¹) with experimental FT-IR data.

- NMR chemical shifts : Use gauge-including atomic orbital (GIAO) methods to simulate ¹¹B and ¹⁹F shifts. Software like SPARTAN’14 or Gaussian 16 is recommended .

Q. How can B-(2-ethyl-4-fluorophenyl)boronic acid be integrated into photo(electro)chemical systems as a radical precursor?

Methodological Answer: Under UV/visible light, boronic acids undergo homolytic B-C bond cleavage to generate aryl radicals. Key steps:

- Photocatalyst selection : Use [Ru(bpy)₃]²⁺ or organic dyes (e.g., eosin Y) for visible-light activation.

- Electrochemical setup : Apply a potential of +1.2 V (vs. Ag/AgCl) in acetonitrile/water mixtures to oxidize the boronic acid.

- Radical trapping : Add TEMPO or styrene derivatives to characterize radical intermediates via EPR or LC-MS .

Q. What strategies enhance the stability of B-(2-ethyl-4-fluorophenyl)boronic acid in aqueous solutions for biomedical applications?

Methodological Answer:

- Protection as trifluoroborate salts : Convert to potassium trifluoroborate (K[Ar-BF₃]) via HFIP treatment; this form resists hydrolysis at neutral pH .

- Polymer conjugation : Covalently link to poly(acrylamide) backbones via Suzuki coupling; the polymer matrix reduces boron leaching .

- Lyophilization : Store as a lyophilized powder under argon and reconstitute in anhydrous DMSO before use .

Data Contradictions and Resolution

Q. Discrepancies in reported pKa values for arylboronic acids: How to reconcile experimental vs. computational data?

Methodological Answer: Experimental pKa values (e.g., from potentiometric titration) often differ from DFT predictions due to solvent effects and counterion interactions. To resolve:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。